2-(3,4-Dichlorophenyl)propan-2-amine hydrochloride
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Overview
Description
2-(3,4-Dichlorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12Cl3N It is a derivative of phenylpropanamine, characterized by the presence of two chlorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)propan-2-amine hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with nitroethane to form 3,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(3,4-Dichlorophenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(3,4-Dichlorophenyl)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of phenylpropanamine derivatives on biological systems.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter systems, influencing the release or uptake of neurotransmitters. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride
- 2-(4-Ethoxyphenyl)propan-2-amine hydrochloride
Uniqueness
2-(3,4-Dichlorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H12Cl3N |
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Molecular Weight |
240.6 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-9(2,12)6-3-4-7(10)8(11)5-6;/h3-5H,12H2,1-2H3;1H |
InChI Key |
LUSNUEUCSDHRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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